molecular formula C12H22N2O3 B4566466 ETHYL 3-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}PROPANOATE

ETHYL 3-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}PROPANOATE

Cat. No.: B4566466
M. Wt: 242.31 g/mol
InChI Key: HTLUMSHLFAAWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(4-methylpiperidino)carbonyl]amino}propanoate: is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring and the ester functional group makes this compound interesting for various chemical and biological applications.

Scientific Research Applications

Chemistry: Ethyl 3-{[(4-methylpiperidino)carbonyl]amino}propanoate is used as an intermediate in the synthesis of various organic compounds. Its ester group makes it a versatile building block for creating more complex molecules.

Biology: In biological research, this compound can be used to study the effects of ester-containing molecules on biological systems. It can serve as a model compound for understanding ester hydrolysis and metabolism.

Medicine: This compound may have potential applications in drug development, particularly in designing prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-{[(4-methylpiperidino)carbonyl]amino}propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The general reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In this case, the carboxylic acid is 3-{[(4-methylpiperidino)carbonyl]amino}propanoic acid, and the alcohol is ethanol. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to achieve the desired purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions where the ester group is converted to a carboxylic acid group.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: The major product is 3-{[(4-methylpiperidino)carbonyl]amino}propanoic acid.

    Reduction: The major product is ethyl 3-{[(4-methylpiperidino)carbonyl]amino}propanol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-methylpiperidino)carbonyl]amino}propanoate involves its interaction with biological molecules through its ester and piperidine functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The piperidine ring can interact with various receptors and enzymes in the body, potentially leading to biological effects.

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the biological context in which the compound is used. For example, in drug development, the compound may target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propanoate: Similar in structure but lacks the piperidine ring, used in organic synthesis.

Uniqueness: Ethyl 3-{[(4-methylpiperidino)carbonyl]amino}propanoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The combination of the ester and piperidine functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-[(4-methylpiperidine-1-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-17-11(15)4-7-13-12(16)14-8-5-10(2)6-9-14/h10H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLUMSHLFAAWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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